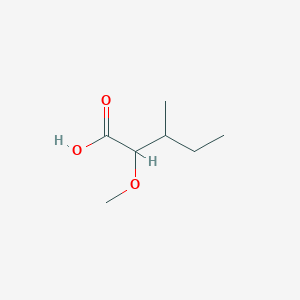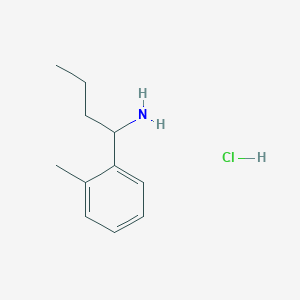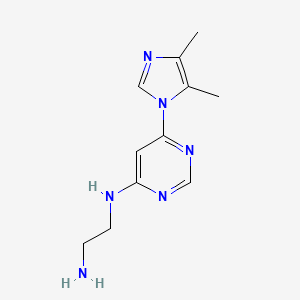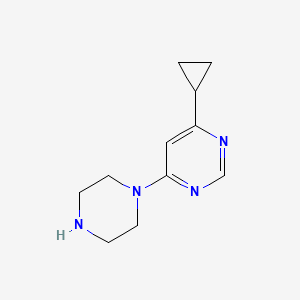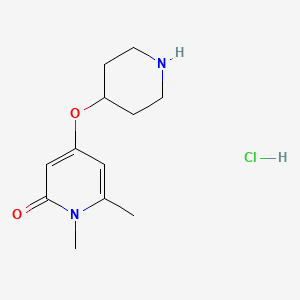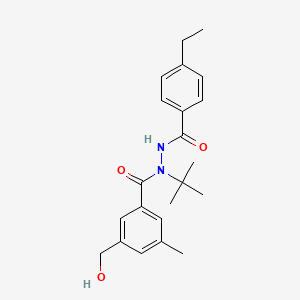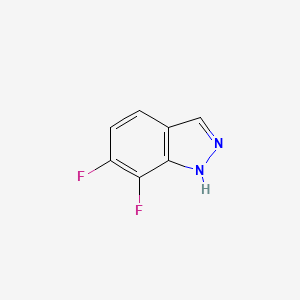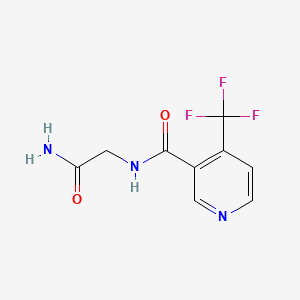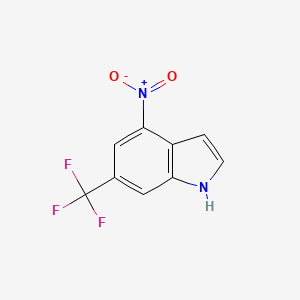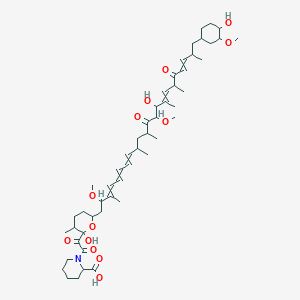
Secorapamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus, is well-known for its immunosuppressive and antiproliferative properties . Seco Rapamycin retains some of the biological activities of its parent compound but exhibits distinct chemical and biological properties due to the structural modifications.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Seco Rapamycin wird typischerweise durch die basenkatalysierte Ringöffnung von Rapamycin synthetisiert. Die Reaktion wird in wässrigen Lösungen durchgeführt, die entweder Ammoniumacetat (scheinbarer pH 7,3) oder Natriumhydroxid (scheinbarer pH 12,2) enthalten. Die Abbaukinetik folgt einem Geschwindigkeitsgesetz erster Ordnung, wobei Seco Rapamycin als Hauptprodukt zusammen mit einer Hydroxysäure durch Lactonhydrolyse gebildet wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Seco Rapamycin beinhaltet den kontrollierten Abbau von Rapamycin unter bestimmten pH-Bedingungen. Der Prozess stellt die selektive Bildung von Seco Rapamycin sicher und minimiert gleichzeitig die Bildung anderer Abbauprodukte. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Seco Rapamycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Seco Rapamycin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Seco Rapamycin vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Seco-Rapamycin-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Formen von Seco Rapamycin führen kann .
Wissenschaftliche Forschungsanwendungen
Seco Rapamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese neuer Derivate mit potentiellen biologischen Aktivitäten verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter Immunsuppression und Antikrebs-Eigenschaften.
Industrie: Wird bei der Entwicklung von Medikamenten-Freisetzungssystemen und als Forschungswerkzeug in pharmazeutischen Studien eingesetzt
5. Wirkmechanismus
Seco Rapamycin übt seine Wirkung aus, indem es an den intrazellulären Rezeptor FK506-bindendes Protein 12 (FKBP12) bindet. Dieser Komplex interagiert dann mit dem Säugetier-Target von Rapamycin (mTOR) und hemmt dessen Aktivität. Die Hemmung von mTOR beeinflusst verschiedene zelluläre Prozesse, darunter Zellwachstum, Proliferation und Überleben. Die beteiligten spezifischen Pfade umfassen die mTORC1- und mTORC2-Komplexe, die eine wichtige Rolle im Zellstoffwechsel und in der Homöostase spielen .
Wirkmechanismus
Seco Rapamycin exerts its effects by binding to the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then interacts with the mammalian target of rapamycin (mTOR), inhibiting its activity. The inhibition of mTOR affects various cellular processes, including cell growth, proliferation, and survival. The specific pathways involved include the mTORC1 and mTORC2 complexes, which play critical roles in cellular metabolism and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Seco Rapamycin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Rapamycin: Die Stammverbindung mit einer geschlossenen Ringstruktur, bekannt für ihre potenten immunsuppressiven und antiproliferativen Aktivitäten.
Prolylrapamycin: Ein Derivat mit einem Pyrrolidinring, das ähnliche biologische Aktivitäten aufweist, jedoch mit unterschiedlichen strukturellen Merkmalen.
Eindeutigkeit: Seco Rapamycin ist aufgrund seiner ringgeöffneten Struktur einzigartig, die im Vergleich zu seiner Stammverbindung und anderen Derivaten unterschiedliche chemische und biologische Eigenschaften verleiht. Diese strukturelle Modifikation ermöglicht unterschiedliche Interaktionen mit molekularen Zielstrukturen und Pfaden, wodurch sie eine wertvolle Verbindung für Forschung und therapeutische Anwendungen darstellt .
Eigenschaften
CAS-Nummer |
147438-27-5 |
|---|---|
Molekularformel |
C51H79NO13 |
Molekulargewicht |
914.2 g/mol |
IUPAC-Name |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |
InChI-Schlüssel |
ZAVMPSVOEQNVCP-FWSQOCJKSA-N |
SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |
Isomerische SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |
Kanonische SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between rapamycin and secorapamycin A?
A1: this compound is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in this compound. []
Q2: How does the stability of this compound compare to rapamycin in basic conditions?
A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that this compound is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).
Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?
A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify this compound through esterification and amidation reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


